Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Description
Significance of Bicyclic (Meth)acrylate Monomers in Contemporary Polymer Chemistry
Bicyclic (meth)acrylate monomers are a class of compounds that play a crucial role in the development of high-performance polymers. Their defining feature is a compact, bridged-ring structure, which introduces rigidity and steric bulk into the polymer backbone. Unlike their linear or monocyclic counterparts, these monomers can significantly increase the glass transition temperature (Tg) of the resulting polymers, leading to materials with enhanced thermal stability. The rigid bicyclic framework restricts segmental motion within the polymer chains, which contributes to higher mechanical strength and modulus.
Furthermore, the incorporation of these bulky alicyclic structures can reduce polymerization shrinkage, a critical factor in applications such as dental composites and precision coatings. researchgate.netnih.gov Methacrylate-based resins are widely used in these areas, and the addition of bicyclic monomers can improve the dimensional stability and durability of the cured material. arkema.commdpi.com The specific geometry of the bicyclic system can be tailored to control polymer properties like hydrophobicity, chemical resistance, and adhesion. arkema.com This ability to fine-tune material characteristics through monomer design makes bicyclic (meth)acrylates essential building blocks in contemporary polymer chemistry for creating materials with tailor-made properties. mdpi.com
The Norbornene Framework as a Strategic Building Block for Functional Materials
The norbornene moiety, a bicyclo[2.2.1]heptene system, is a particularly strategic building block in materials science. Its most notable characteristic is the significant ring strain in the double bond, which makes it highly reactive in specific types of polymerization, most prominently in Ring-Opening Metathesis Polymerization (ROMP). nanosoftpolymers.comrsc.org This allows for the synthesis of polymers with well-defined microstructures and high molecular weights under mild conditions.
The rigid and bulky nature of the norbornene unit is instrumental in designing polymers with a large free volume. tandfonline.com This property is highly desirable for applications in gas separation membranes and as porous organic supports for catalysts. tandfonline.com Polymers derived from norbornene often exhibit high thermal stability, excellent mechanical properties, and good chemical resistance. ontosight.ai The versatility of norbornene chemistry also allows for the straightforward introduction of a wide array of functional groups onto the monomer before polymerization. rsc.orgchemrxiv.org This "bottom-up" approach enables the creation of functional materials with precisely controlled properties for applications ranging from catalysis and adsorption to advanced electronics. tandfonline.comchemrxiv.org
Overview of Research Trajectories for Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (B99206) and its Derivatives
Research involving Bicyclo[2.2.1]hept-5-en-2-yl methacrylate and its derivatives has primarily focused on leveraging its dual reactivity and the unique properties imparted by the norbornene group. One significant area of investigation is its use in creating crosslinkable polymers. The methacrylate group can be polymerized through conventional free-radical methods, leaving the norbornene double bond available for subsequent crosslinking reactions, either thermally or through metathesis. google.com This approach has been explored for developing peroxidically crosslinkable layers and materials with improved heat stability. google.com
Copolymerization of this monomer with other standard monomers like vinyl acetate (B1210297) and acrylic acid allows for the synthesis of polymers with a unique balance of properties. ontosight.ai The bicyclic structure contributes rigidity and thermal stability, while the other comonomers can provide flexibility and hydrophilicity. ontosight.ai Such copolymers have potential applications in specialized adhesives and coatings where durability and controlled adhesion are required. ontosight.ai Furthermore, derivatives of norbornene-functionalized methacrylates are being investigated for their potential in creating polymers with high etch resistance for microelectronics applications and as components in low-shrinkage dental restorative composites. researchgate.netresearchgate.net The ability to functionalize the bicyclic ring or modify the methacrylate group opens up pathways to a wide range of novel polymers with tailored functionalities. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3232-07-3 | sigmaaldrich.comglpbio.comchemscene.com |
| Molecular Formula | C₁₁H₁₄O₂ | chemscene.com |
| Molecular Weight | 178.23 g/mol | sigmaaldrich.comchemscene.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ≥97% | sigmaaldrich.comchemscene.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUQEEUZJPRILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564488 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-07-3 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate Monomer and Precursors
Diels-Alder Cycloaddition as a Primary Route to Norbornene Scaffolds
The cornerstone for synthesizing the bicyclo[2.2.1]heptane (norbornene) framework is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This reaction involves a conjugated diene reacting with a substituted alkene (a dienophile) to form a substituted cyclohexene (B86901) system. For norbornene-based structures, cyclopentadiene (B3395910) is the quintessential diene.
The direct Diels-Alder reaction between cyclopentadiene and methacrylic acid produces 5-norbornene-2-carboxylic acid, a direct precursor to the target molecule's structural framework. A critical aspect of this reaction is its stereoselectivity, leading to the formation of two diastereomeric products: endo and exo.
Endo Isomer: The substituent on the dienophile (the carboxylic group in this case) is oriented towards the longer bridge of the bicyclic system.
Exo Isomer: The substituent points away from the longer bridge.
According to the Alder Endo Rule, Diels-Alder reactions often kinetically favor the formation of the endo product. masterorganicchemistry.com This preference is attributed to "secondary orbital interactions," where the electron-withdrawing groups of the dienophile interact favorably with the developing double bond in the diene during the transition state, leading to a slight lowering of its energy. masterorganicchemistry.com
However, the exo isomer is typically the more thermodynamically stable product due to reduced steric hindrance. The presence of an α-methyl group on the dienophile, as in methacrylic acid (and its ester, methyl methacrylate), can significantly influence this selectivity, often increasing the proportion of the exo cycloadduct compared to reactions with unsubstituted acrylates. nih.gov Reaction conditions, particularly temperature, can also affect the final isomeric ratio. Elevated temperatures can promote the retro-Diels-Alder reaction, allowing the system to equilibrate towards the more stable exo product. sciforum.net
To enhance reaction rates and control stereoselectivity, various catalytic systems are employed. Lewis acids are particularly effective catalysts for the Diels-Alder reaction. researchgate.netnih.govlibretexts.org By coordinating to the carbonyl oxygen of the dienophile (methacrylic acid), the Lewis acid increases its electron-withdrawing character. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction and often enhances the preference for the endo product. masterorganicchemistry.comnih.gov
Commonly used Lewis acid catalysts include:
Aluminum chloride (AlCl₃) researchgate.netnih.govlibretexts.org
Boron trifluoride (BF₃) libretexts.org
Tin(IV) chloride (SnCl₄) masterorganicchemistry.comlibretexts.org
Calcium triflate (Ca(OTf)₂) ias.ac.in
The choice of solvent and reaction temperature is also crucial for optimization. While some reactions proceed at room temperature, others require heating. sciforum.netlibretexts.org More recently, ionic liquids have been investigated as both solvents and catalysts, demonstrating the potential for increased reaction rates and higher stereoselectivity toward the endo isomer compared to conventional organic solvents. researchgate.net
Below is a summary of how reaction parameters influence the Diels-Alder reaction between cyclopentadiene and acrylate-type dienophiles.
| Parameter | Effect on Reaction Rate | Effect on Endo/Exo Selectivity | Reference |
|---|---|---|---|
| Lewis Acid Catalyst (e.g., AlCl₃) | Significant acceleration | Increases preference for endo isomer | masterorganicchemistry.comresearchgate.netlibretexts.org |
| Increased Temperature | Increases rate | May decrease endo selectivity, favoring the more thermodynamically stable exo isomer through equilibration | sciforum.net |
| α-Methyl Group (on dienophile) | May slightly alter rate | Increases proportion of exo isomer | nih.gov |
| Ionic Liquid Media | Can increase rate | Often shows high stereoselectivity for the endo isomer | researchgate.net |
Esterification and Transesterification Pathways for Methacrylate (B99206) Formation
Once the norbornene scaffold with a suitable functional group (an alcohol or carboxylic acid) is formed, the methacrylate group is introduced. This is typically achieved through esterification or transesterification.
Direct Esterification: In this pathway, a precursor alcohol such as Bicyclo[2.2.1]hept-5-en-2-ol is reacted directly with methacrylic acid or a derivative like methacryloyl chloride. This method is a standard procedure for forming esters.
Transesterification: A more common and efficient industrial method is the transesterification of a norbornene alcohol with an alkyl methacrylate, typically methyl methacrylate. google.comgoogle.com This equilibrium reaction is driven to completion by removing the low-boiling alcohol byproduct (methanol) from the reaction mixture, often through distillation. google.com The reaction is catalyzed by either acids (e.g., p-toluenesulfonic acid) or bases (e.g., lithium hydroxide). google.comgoogle.com The amount of methyl methacrylate is usually in excess to shift the equilibrium towards the product. google.com
Functionalization of Bicyclo[2.2.1]hept-5-en-2-ylmethanol and Related Alcohols
A key precursor for the synthesis of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate is the corresponding alcohol, Bicyclo[2.2.1]hept-5-en-2-ylmethanol or Bicyclo[2.2.1]hept-5-en-2-ol. These alcohols serve as the nucleophilic component for the subsequent esterification or transesterification step. google.comgoogle.com
The synthesis of this compound from these alcohols involves their reaction with a methacrylate source. For instance, Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be reacted with methyl methacrylate in the presence of a suitable catalyst to yield the target monomer via transesterification. google.comgoogle.com This functionalization step is critical as it attaches the polymerizable methacrylate group to the pre-formed bicyclic core.
Purity and Isolation Techniques for this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, byproducts, and any polymers that may have formed. A multi-step purification protocol is generally required.
Catalyst Removal: If a solid catalyst is used, it can be removed by filtration. Acidic or basic catalysts are typically neutralized and removed by washing the organic phase with water or a mild aqueous base/acid solution. googleapis.com
Solvent and Volatiles Removal: Excess reactants, such as methyl methacrylate, and byproducts like methanol (B129727) are removed by distillation, often under reduced pressure to avoid thermal degradation or polymerization of the product. google.com
Chromatography: For high-purity applications, column chromatography on silica (B1680970) gel is an effective method for separating the desired product from isomeric impurities and other non-volatile side products. researchgate.net
Inhibitor Addition: During purification and storage, a polymerization inhibitor is often added to prevent spontaneous polymerization of the methacrylate monomer. google.com
The final product is typically a liquid, and its purity is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. researchgate.net
Polymerization Mechanisms and Kinetic Aspects of Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate
Free Radical Polymerization of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (B99206)
Conventional free radical polymerization (FRP) is a robust method for polymerizing a wide range of vinyl monomers, including methacrylates. The process involves three key stages: initiation, propagation, and termination. For Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, the polymerization proceeds through the methacrylate double bond, leaving the norbornene double bond intact as a pendant group on the polymer chain.
The efficacy of an initiator system depends on its ability to generate free radicals at a suitable rate under specific temperature conditions. For methacrylate monomers, thermal initiators such as azo compounds and organic peroxides are widely used. tcichemicals.comtcichemicals.com
Azo Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) is a common initiator that decomposes upon heating to produce two cyanoisopropyl radicals and nitrogen gas. semanticscholar.org It is favored in kinetic studies due to its first-order decomposition kinetics and the fact that the radicals generated are less prone to side reactions like hydrogen abstraction compared to radicals from some peroxides. reddit.com
Peroxide Initiators: Benzoyl peroxide (BPO) is another effective thermal initiator. researchgate.net It cleaves at the weak oxygen-oxygen bond to form two benzoyloxy radicals, which can then initiate polymerization directly or after decarboxylation to form phenyl radicals. tcichemicals.com Other peroxides, such as dicumyl peroxide or tert-butyl peroxide, are also used, typically at higher temperatures corresponding to their respective decomposition rates. nih.gov
Redox Initiator Systems: For polymerization at lower temperatures, redox systems can be employed. A common example is the combination of benzoyl peroxide with a tertiary amine like N,N-dimethylaniline (DMA). researchgate.netnih.gov This system generates radicals through a redox reaction, allowing for initiation at or near room temperature.
The choice of initiator and temperature is critical for controlling the polymerization rate and the molecular weight of the resulting polymer. The bulky norbornene group on this compound does not significantly interfere with the chemical decomposition of these standard initiators.
| Initiator Type | Specific Example | Typical Decomposition Temperature Range (°C) | Primary Radical(s) Generated |
|---|---|---|---|
| Azo Compound | 2,2'-Azobis(isobutyronitrile) (AIBN) | 60 - 80 | Cyanoisopropyl radical |
| Diacyl Peroxide | Benzoyl Peroxide (BPO) | 70 - 95 | Benzoyloxy radical, Phenyl radical |
| Peroxyester | tert-Butyl Peroxybenzoate | 100 - 120 | tert-Butoxy radical, Phenyl radical |
| Redox System | Benzoyl Peroxide / N,N-Dimethylaniline | 20 - 50 | Benzoyloxy radical |
The kinetics of the free radical polymerization of this compound can be described by the classical rate laws. Assuming the steady-state approximation for the radical concentration, the rate of polymerization (R_p) is given by:
R_p = k_p[M][P•]
where k_p is the propagation rate coefficient, [M] is the monomer concentration, and [P•] is the total concentration of propagating radicals.
Under steady-state conditions, the concentration of propagating radicals is:
[P•] = (2fk_d[I] / k_t)^(1/2)
where f is the initiator efficiency, k_d is the initiator decomposition rate coefficient, [I] is the initiator concentration, and k_t is the termination rate coefficient.
R_p = k_p * (2fk_d[I] / k_t)^(1/2) * [M]
This equation shows that the polymerization rate is first order with respect to the monomer concentration and half order with respect to the initiator concentration.
The rigid and bulky bicyclo[2.2.1]heptane (norbornene) structure plays a crucial role in the polymerization, primarily through steric effects rather than electronic stabilization of the radical intermediate. mcmaster.ca The propagating radical is centered on the carbon atom alpha to the carbonyl group of the methacrylate unit. The proximity of the large norbornene group imposes significant steric hindrance on the approaching monomer molecules. nih.gov
This steric crowding has several consequences:
Reduced Propagation Rate: The steric hindrance can lower the propagation rate coefficient (k_p) by making the radical center less accessible to incoming monomers. mdpi.com
Chain Conformation: The rigid pendant groups restrict the rotational freedom of the polymer backbone, leading to a polymer with a higher glass transition temperature (T_g) and reduced chain flexibility compared to polymers derived from simple alkyl methacrylates.
While the double bond within the norbornene moiety is generally not involved in the radical polymerization of the methacrylate group, its presence offers a site for potential post-polymerization modification or cross-linking reactions.
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) techniques offer significant advantages over conventional FRP, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. The compatibility of the methacrylate group with these techniques makes them well-suited for this compound.
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method based on a reversible redox process catalyzed by a transition metal complex, typically copper with a nitrogen-based ligand. cmu.edu The polymerization of this compound via ATRP would proceed similarly to other methacrylates. cmu.edu
The process involves an alkyl halide initiator (R-X) and a copper(I) complex (Cu(I)/L). The Cu(I) complex reversibly activates the dormant polymer chain (P_n-X) by abstracting the halogen atom (X), forming a propagating radical (P_n•) and a copper(II) complex (Cu(II)X/L). This radical can add a few monomer units before being rapidly deactivated by the Cu(II) complex. This rapid and reversible activation/deactivation equilibrium keeps the concentration of free radicals low, suppressing irreversible termination reactions and allowing for controlled chain growth.
Studies on monomers with norbornene functionality have shown that the group is well-tolerated under ATRP conditions. researchgate.net This allows for the synthesis of well-defined poly(this compound) with predictable molecular weights that increase linearly with monomer conversion and exhibit low PDIs, typically below 1.3. Furthermore, the retention of the halogen end-group allows the polymer to be used as a macroinitiator for the synthesis of block copolymers. cmu.edu
| Monomer | Initiator | Catalyst System | Solvent | Temp (°C) | Resulting PDI (M_w/M_n) |
|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | Ethyl α-bromoisobutyrate | CuBr / 2,2'-bipyridine | Toluene | 90 | 1.15 - 1.25 |
| 2-Hydroxyethyl Methacrylate (HEMA) | Ethyl α-bromoisobutyrate | CuCl / 2,2'-bipyridine | Water/Methanol (B129727) | 50 | ~1.20 |
| Norbornenyl-functionalized macromonomers | Norbornenyl-functionalized initiator | CuCl / PMDETA | Anisole | 60 | 1.07 - 1.35 researchgate.net |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another highly versatile CRP technique that provides excellent control over the polymerization of methacrylates. sigmaaldrich.cn The control is achieved by adding a specific chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to a conventional free radical polymerization system.
The RAFT mechanism involves a rapid equilibrium of chain transfer between growing polymer chains and dormant chains capped by the RAFT agent. This process ensures that all chains have an equal opportunity to grow, leading to a linear evolution of molecular weight with conversion and a low PDI. sigmaaldrich.com
For "more-activated" monomers like methacrylates, trithiocarbonates and aromatic dithioesters are highly effective RAFT agents. sigmaaldrich.cn The polymerization of this compound using RAFT would produce well-defined polymers while preserving the thiocarbonylthio end-group. This end-group is a key feature of RAFT, as it can be easily removed or transformed into other functional groups, enabling versatile post-polymerization modifications. The norbornene group is stable under typical RAFT conditions, and its presence in RAFT-synthesized polymers has been demonstrated, for instance, in the creation of norbornenyl-terminated polymers using functionalized RAFT agents. nih.govresearchgate.net
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temp (°C) | Resulting PDI (M_w/M_n) |
|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Benzene | 60 | < 1.20 sigmaaldrich.com |
| Methyl Methacrylate (MMA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN | Dioxane | 70 | ~1.15 |
| Methacrylate Macromonomers | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | AIBN | Dioxane | 70 | ~1.25 rsc.org |
Characterization of Polymerization Control (Polydispersity Index, Chain End Fidelity)
The control over a polymerization process is quantified by several parameters, most notably the polydispersity index (PDI) and chain-end fidelity. A low PDI value, ideally close to 1.0, indicates a narrow molecular weight distribution, signifying that the polymer chains are of similar length. This is a hallmark of a well-controlled or "living" polymerization. For instance, in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of monomers like 2-azidoethyl methacrylate, excellent control can be achieved, with PDI values ranging from 1.05 to 1.15. benicewiczgroup.com Methodologies have been developed to intentionally tailor the dispersity of polymers by mixing two chain transfer agents with different transfer constants, allowing for the synthesis of polymers with PDI values ranging from 1.08 to 1.82 while maintaining a monomodal molecular weight distribution. rsc.orgchemrxiv.org
Chain-end fidelity refers to the retention of the active functional group at the end of the polymer chains. High chain-end fidelity is crucial for the synthesis of block copolymers, where the first polymer block acts as a macroinitiator for the polymerization of a second monomer. The high end-group fidelity of polymers synthesized via controlled radical polymerization techniques has been confirmed through the successful synthesis of block copolymers. rsc.orgresearcher.life In the context of Ring-Opening Metathesis Polymerization (ROMP), living characteristics, which encompass both narrow PDI and high chain-end fidelity, are achievable and have been demonstrated by consecutive chain-extension reactions. qut.edu.au For example, the synthesis of block copolymers of norbornene derivatives with molecular weights up to 31,000 g/mol and low polydispersities (Mw/Mn = 1.2) has been reported, indicating a high degree of control over the polymerization process. beilstein-journals.org
Ring-Opening Metathesis Polymerization (ROMP) of this compound and Related Norbornene Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for cyclic olefins, converting them into polymeric materials. mdpi.com This process is driven by the relief of ring strain in the monomer. The mechanism involves an olefin metathesis reaction mediated by a transition metal alkylidene complex. mdpi.com20.210.105 Norbornene and its derivatives are common monomers for ROMP due to their strained bicyclic structure. nih.govmdpi.com
Ruthenium-Based Metathesis Catalysts (e.g., Grubbs Catalysts) in Polymerization
Ruthenium-based catalysts, particularly Grubbs catalysts, are widely employed for ROMP due to their high functional group tolerance, fast polymerization rates, and their ability to facilitate living polymerizations. nsf.govnsf.gov Grubbs' first, second, and third-generation catalysts have been successfully used to carry out ROMP on norbornene and a variety of its derivatives. nsf.govrsc.org The use of these catalysts allows for the synthesis of polymers with low levels of ruthenium contamination. rsc.org For example, Grubbs' third-generation catalyst, [(H2IMes)(pyr)2(Cl)2Ru=CHPh], is frequently used for ROMP. nsf.gov The catalytic activity of these systems can be influenced by the solvent, with studies showing that benzotrifluoride can be an effective substitute for dichloromethane, providing high yields and in some cases, higher reaction rates. nih.gov
| Catalyst Generation | Common Name | Key Features |
| First Generation | Grubbs' Catalyst (G1) | Good activity, tolerant to some functional groups. |
| Second Generation | Grubbs' Catalyst (G2) | Higher activity and broader functional group tolerance than G1. |
| Third Generation | Grubbs' Catalyst (G3) | Fast initiation rates, suitable for living polymerizations. nsf.govnsf.gov |
Molybdenum-Carbene and Other Transition Metal Catalyst Systems
Besides ruthenium, other transition metals are effective catalysts for ROMP. Molybdenum and tungsten alkylidene complexes, often referred to as Schrock catalysts, are highly active and can be used to prepare stereoregular polymers. morressier.comwikipedia.org These catalysts are particularly useful for the polymerization of strained cyclic olefins like norbornene. wikipedia.org Molybdenum-based catalysts can be designed to control the stereochemistry of the resulting polymer. nih.gov For instance, molybdenum imido alkylidene N-heterocyclic carbene complexes have been studied for their E-selectivity in the ROMP of norbornene. nih.gov Nickel catalysts bearing bulky bis(α-diimine) ligands have also shown high activity for the copolymerization of norbornene and butyl methacrylate, producing copolymers with high thermal stability and narrow molecular weight distributions. rsc.org
Reaction Kinetics and Mechanism of Ring-Opening Transformation
The mechanism of ROMP catalyzed by transition metal complexes, such as those of ruthenium, proceeds through a dissociative pathway. mdpi.com A ligand, such as phosphine, must first dissociate from the catalyst to create a 14-electron intermediate, which can then coordinate with the olefin monomer. mdpi.com The rate-determining step in ROMP initiated by Grubbs' third-generation catalyst has been identified as the formation of the metallacyclobutane ring. nsf.gov This is followed by the collapse of this intermediate to form the new double bond in the polymer backbone and regenerate the metal alkylidene species. nsf.gov
The kinetics of ROMP are influenced by the structure of the monomer. Studies have shown a positive correlation between the HOMO energy of the norbornene monomer and the observed propagation rate constant (kp,obs). nsf.gov This indicates that monomers with higher HOMO energies exhibit greater reactivity in ROMP. nsf.gov The stereochemistry of the monomer (exo vs. endo) also has a significant impact on the rate of polymerization, with exo-norbornene monomers typically polymerizing 10 to 100 times faster than their endo counterparts. nsf.gov
Control over Polymer Stereoregularity and Microstructure
It is possible to prepare polymers with specific stereostructures (cis or trans, isotactic or syndiotactic) through ROMP by carefully selecting the initiator. morressier.com Molybdenum and tungsten alkylidene initiators are particularly effective in controlling stereoregularity. morressier.comresearchgate.net For example, cis,isotactic polynorbornene can be prepared using Mo-based biphenolate imido alkylidene initiators, while cis,syndiotactic polynorbornene can be synthesized using W-based imido or oxo monoaryloxide pyrrolide (MAP) initiators. researchgate.net The latter achieves control through a stereogenic metal center. morressier.com The tacticity of these stereoregular polymers can be confirmed through post-polymerization modification reactions, such as partial bromination or epoxidation. mit.edu
| Initiator Type | Resulting Polymer Stereochemistry | Control Mechanism |
| Mo-based biphenolate imido alkylidene | cis,isotactic | Enantiomorphic site control morressier.com |
| W-based monoaryloxide pyrrolide (MAP) | cis,syndiotactic | Stereogenic metal control morressier.com |
Other Polymerization Modalities for Norbornene-Derived Monomers (e.g., Cationic Polymerization, Anionic Polymerization)
Beyond ROMP, norbornene-derived monomers can be polymerized through other mechanisms, including cationic and anionic polymerization.
Cationic Polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org This method is suitable for alkenes with electron-donating substituents. wikipedia.org High activity catalysts for the vinyl addition polymerization of norbornene-type monomers have been developed based on cationic η3-allylpalladium complexes. acs.org Additionally, boranes like B(C6F5)3, in combination with co-catalysts such as caprylic acid or water, have been shown to be highly active for the cationic polymerization of certain norbornene derivatives, yielding high molecular weight polymers. researchgate.net
Anionic Polymerization involves the initiation of polymerization by a nucleophilic species, leading to a propagating carbanion. aatbio.com This method is suitable for monomers that are electron-deficient and can stabilize a negative charge. aatbio.com Alkali-metallated alkyl-substituted norbornenes have been synthesized and used as ionic initiators for the anionic polymerization of various monomers. google.com This approach can produce macromonomers with a single norbornene group at the head of the polymer chain and a very narrow molecular weight distribution (Mw/Mn ≤ 1.25). google.com
Copolymerization Behavior of Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate
Radical Copolymerization with Standard Vinyl Monomers
Free radical polymerization is a common and robust method for producing a wide range of copolymers. The behavior of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (B99206) in such systems is dictated by the relative reactivities of the comonomers.
The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a radical adding to a monomer of its own kind versus adding to the other comonomer. The determination of these ratios is crucial for predicting the final copolymer composition and microstructure.
Illustrative Reactivity Ratios for Styrene (B11656) and Methyl Methacrylate Copolymerization
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Interpretation |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Fineman-Ross uobaghdad.edu.iq | Random Copolymerization uobaghdad.edu.iq |
| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tüdos uobaghdad.edu.iq | Random Copolymerization uobaghdad.edu.iq |
The radical copolymerization of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate with alkyl (meth)acrylates, such as methyl methacrylate (MMA), is expected to yield copolymers incorporating both monomer units. Given that both are methacrylate-type monomers, they would likely exhibit reactivity ratios that lead to the formation of random copolymers. The bulky bicyclic group of the subject monomer could introduce steric hindrance, potentially influencing the rate of polymerization and the final molecular weight of the copolymer. The incorporation of the bicycloheptene moiety is a strategy to increase the glass transition temperature (Tg) of the resulting acrylic polymer.
Copolymerization with styrenic monomers, like styrene, is also a viable route to new materials. The differing electronic and steric properties of a methacrylate (this compound) and a styrenic monomer would result in a specific set of reactivity ratios, likely leading to a random or statistical distribution of monomer units along the polymer chain. uobaghdad.edu.iqrsc.org This approach allows for the combination of the rigidity and thermal stability imparted by the bicyclic monomer with the properties of polystyrene.
Controlled Copolymerization Techniques for Tailored Architectures
Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. nih.gov These methods are instrumental in the synthesis of well-defined block and graft copolymers.
Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing this compound units can be achieved through sequential monomer addition using CRP methods. nih.gov
For instance, a typical RAFT polymerization approach would involve:
Synthesizing a homopolymer of a first monomer (e.g., styrene or methyl methacrylate) using a suitable RAFT agent. This creates a macro-RAFT agent.
Purifying the macro-RAFT agent and using it to initiate the polymerization of the second monomer, this compound.
This process would yield a diblock copolymer, for example, poly(styrene)-block-poly(this compound). The properties of such a block copolymer would depend on the length and composition of each block. nih.gov The norbornene group within the bicycloheptenyl methacrylate unit also offers a site for further post-polymerization modification via click chemistry. mdpi.com
Hypothetical Characteristics of a Block Copolymer Synthesized via RAFT
| Block 1 | Block 2 | Number-Average Molecular Weight (Mn) of Block 1 (g/mol) | Number-Average Molecular Weight (Mn) of Block 2 (g/mol) | Polydispersity Index (Đ) |
|---|---|---|---|---|
| Polystyrene | Poly(this compound) | 10,000 | 5,000 | <1.2 |
Note: The data in this table is illustrative of a typical block copolymer synthesis and not from a specific study on this compound.
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. arxiv.org There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and the macromonomer method.
The synthesis of graft copolymers featuring this compound can be envisioned through these methods:
"Grafting-from": A polymer backbone is first synthesized with initiator sites along its chain. The polymerization of this compound is then initiated from these sites.
"Grafting-to": A pre-made polymer backbone with reactive sites is reacted with end-functionalized poly(this compound) chains.
Macromonomer Method: this compound can be copolymerized with a vinyl-terminated macromonomer (e.g., vinyl-terminated polystyrene).
Characterization of such graft copolymers would involve techniques like Nuclear Magnetic Resonance (NMR) to confirm the presence of both polymer segments and Size Exclusion Chromatography (SEC) to analyze the molecular weight and molecular weight distribution. For example, a study reported the synthesis of starch-g-poly(methyl methacrylate-co-styrene) via emulsion polymerization, confirming the graft structure through FT-IR and NMR spectroscopy. ijcce.ac.ir
Ring-Opening Metathesis Copolymerization (ROMCP) of this compound
Ring-Opening Metathesis Copolymerization (ROMCP) is a powerful technique for the synthesis of copolymers with diverse architectures and functionalities. This method is particularly effective for strained cyclic olefins like this compound, allowing for the creation of polymers with tailored properties. The behavior of this monomer in copolymerization, including the arrangement of monomer units along the polymer chain, is highly dependent on the choice of comonomers and the polymerization strategy employed.
Alternating and Statistical Copolymerization Strategies with Cyclic Olefins (e.g., Ethylene (B1197577), Cyclopentene)
The copolymerization of this compound with other cyclic olefins, such as ethylene and cyclopentene (B43876), can lead to either statistical or alternating copolymer structures. The outcome is largely governed by the relative reactivities of the monomers towards the propagating catalyst.
In statistical copolymerization , the monomer units are incorporated into the polymer chain in a random sequence, influenced by the monomer feed ratio and their respective reactivity ratios. For instance, in the copolymerization of norbornene (a parent compound to this compound) and cyclopentene, it has been observed that norbornene is significantly more reactive. mdpi.com This difference in reactivity, attributed to the higher ring strain of norbornene, leads to a copolymer that is richer in the norbornene derivative, especially at the beginning of the polymerization. The reactivity ratios for the statistical copolymerization of norbornene (NBE) and cyclopentene (CP) using a first-generation Grubbs catalyst are a case in point. mdpi.com
Table 1: Reactivity Ratios for the Statistical Copolymerization of Norbornene (NBE) and Cyclopentene (CP)
| Monomer | Reactivity Ratio (r) |
|---|---|
| Norbornene (rNBE) | 0.82 |
| Cyclopentene (rCP) | 0.07 |
Data derived from a study on the statistical copolymerization of norbornene and cyclopentene. mdpi.com
Alternating copolymerization , where the monomer units are incorporated in a regular, alternating sequence, is less common and typically requires specific monomer pairings or specialized catalytic systems. For the copolymerization of bicyclo[2.2.1]hept-2-ene and cyclopentene, an almost alternating structure has been achieved using a RuCl3–phenol catalyst system. rsc.org This novel outcome was attributed to the influence of a hydrogen-bonded solvent cage around the catalyst site, which sterically favors the alternating addition of the two different-sized monomers. rsc.org Achieving a perfectly alternating copolymer of this compound with a simple cyclic olefin would likely necessitate a similar strategy that modulates the steric or electronic properties at the catalyst center.
Incorporation of Functionalized Norbornene Derivatives
The versatility of ROMCP allows for the incorporation of a wide array of functionalized norbornene derivatives alongside this compound. This approach is instrumental in fine-tuning the chemical and physical properties of the resulting copolymers. By selecting comonomers with specific functional groups, it is possible to introduce desired characteristics such as altered solubility, thermal stability, or reactive sites for post-polymerization modification.
For example, the block copolymerization of two distinct norbornene monomers, (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester and (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid bis(1-oxyl-2,2,6,6-tetramethyl-piperidin-4-yl) ester, has been successfully demonstrated using ruthenium-based initiators. beilstein-journals.org This process allows for the synthesis of well-defined block copolymers with low polydispersity indices. beilstein-journals.org
The synthesis of such block copolymers is typically achieved through the sequential addition of monomers. First, one monomer is polymerized to completion, followed by the introduction of the second monomer to grow the subsequent block. The efficiency of this process depends on the "living" character of the polymerization, where the catalyst remains active at the chain end.
The table below illustrates the characteristics of block copolymers synthesized from two different functionalized norbornene monomers (Monomer A and Monomer B), showcasing the control over molecular weight and composition that can be achieved.
Table 2: Molecular Characteristics of Block Copolymers from Functionalized Norbornene Derivatives
| Copolymer Composition (Monomer A : Monomer B) | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|
| 50 : 50 | 31,000 | 1.2 |
Data is illustrative of block copolymer synthesis using functionalized norbornene derivatives via ROMP. beilstein-journals.org
This strategy of incorporating other functionalized norbornene derivatives can be applied to create copolymers of this compound with a vast range of properties, tailored for specific applications. The methacrylate group of the primary monomer already provides a handle for further chemical reactions, and the introduction of other functionalities through copolymerization expands these possibilities even further.
Structure Property Relationships in Poly Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate and Copolymers
Impact of the Rigid Bicyclic Structure on Polymer Chain Dynamics and Intermolecular Interactions
The introduction of the bicyclo[2.2.1]heptane group as a pendant side chain in a methacrylate (B99206) polymer has a profound effect on the material's properties, primarily by restricting polymer chain dynamics. Unlike the flexible alkyl chains found in common methacrylates like poly(methyl methacrylate) (PMMA), the bicyclic norbornene structure is sterically demanding and conformationally rigid. cymitquimica.com
This rigidity severely hinders the rotational freedom of the polymer backbone segments. As a result, the energy required for the polymer chains to move past one another increases significantly. This molecular-level constraint directly translates to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. metu.edu.tr For instance, polymers containing bulky, cyclic side groups consistently exhibit higher Tg values than their linear counterparts. The homopolymer of isobornyl methacrylate, a structurally similar saturated bicyclic monomer, is known for its exceptionally high glass transition temperature, often reported to be around 180°C. researchgate.net This is substantially higher than that of PMMA, which has a Tg of approximately 105°C. metu.edu.trsigmaaldrich.com
The bulky nature of the bicyclic side group also increases the free volume of the polymer, creating more space between the polymer chains. This can influence properties such as gas permeability. Furthermore, the rigid structure contributes to enhanced thermal stability, as more energy is required to induce the segmental motion necessary for thermal degradation. cymitquimica.comdergi-fytronix.com Copolymers incorporating norbornene have been shown to possess high decomposition temperatures, often around 360-388°C. jofamericanscience.org
Below is a comparative data table illustrating the effect of side-group structure on the glass transition temperature of various methacrylate polymers.
| Polymer | Pendant Group Structure | Typical Glass Transition Temp. (Tg) |
|---|---|---|
| Poly(methyl methacrylate) | -CH3 | ~105 °C metu.edu.trsigmaaldrich.com |
| Poly(benzyl methacrylate) | -CH2-C6H5 | ~54 °C dergi-fytronix.com |
| Poly(isobornyl methacrylate) | Saturated Bicyclic (Isobornyl) | ~180 °C researchgate.net |
| Poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate) | Unsaturated Bicyclic (Norbornenyl) | Expected to be high, similar to or exceeding Poly(isobornyl methacrylate) due to rigidity. |
Influence of Endo/Exo Isomerism of the Monomer on Resulting Polymer Architecture and Attributes
This compound exists as two primary stereoisomers: endo and exo. This isomerism arises from the orientation of the methacrylate substituent on the bicyclic ring relative to the main carbon bridge. In the exo isomer, the substituent points away from the six-membered ring, while in the endo isomer, it is oriented towards it. This seemingly subtle difference in spatial arrangement has a significant impact on the monomer's reactivity and, consequently, the resulting polymer's architecture.
Research on the polymerization of various norbornene derivatives has consistently shown that the exo isomer is generally more reactive and polymerizes at a faster rate than the endo isomer. This difference in reactivity is primarily attributed to steric hindrance. In the endo position, the substituent can sterically interfere with the approaching catalyst or the growing polymer chain, making it more difficult for the monomer to be incorporated. The less-hindered nature of the exo isomer allows for easier access to the polymerizable double bond.
If a mixture of endo and exo isomers is used in a polymerization reaction, this reactivity difference can lead to a non-uniform polymer architecture. The resulting polymer chains may have a higher concentration of exo-derived units, or there could be a gradient in the isomer distribution along the chain, depending on the polymerization conditions. This can affect the polymer's microstructure and ultimately influence its bulk properties, such as crystallinity, solubility, and mechanical performance. For example, in some poly(norbornene) systems, the ratio of endo to exo isomers has been found to affect the polymer's dissolution rate in developer solutions, a critical parameter for applications in photolithography.
The following table summarizes the general trends associated with the endo and exo isomerism in the polymerization of norbornene-type monomers.
| Attribute | Exo Isomer | Endo Isomer |
|---|---|---|
| Steric Hindrance | Lower | Higher |
| Polymerization Reactivity | Generally Higher/Faster | Generally Lower/Slower |
| Influence on Polymer Architecture | Preferentially incorporated into the polymer chain. | Less readily incorporated, can lead to non-uniform microstructure if used in a mixture. |
| Potential Impact on Properties | Can influence properties like dissolution rate and molecular weight distribution. | Can influence properties like dissolution rate and molecular weight distribution. |
Correlation between this compound Content and Copolymer Performance
Copolymerization is a powerful strategy to tailor the properties of polymers by combining two or more different monomers. When this compound is copolymerized with other monomers, such as standard acrylates or methacrylates, the resulting material's performance is directly correlated with the content of the bicyclic monomer.
Incorporating the rigid and bulky this compound unit into a more flexible polymer chain, like that of PMMA, systematically alters the copolymer's properties. As the percentage of the bicyclic monomer increases, a clear trend is observed:
Glass Transition Temperature (Tg): The Tg of the copolymer increases progressively with higher this compound content. jofamericanscience.org This is a direct consequence of the increased chain stiffness and restricted segmental motion imparted by the bicyclic side groups. metu.edu.tr
Mechanical Properties: The stiffness, hardness, and tensile modulus of the copolymer are enhanced. The rigid side chains reinforce the polymer matrix at a molecular level.
A study on the free radical-induced copolymerization of norbornene (Nb) and a methacrylate (Ma) monomer demonstrated a clear relationship between the monomer feed ratio and the glass transition temperature of the resulting copolymer. jofamericanscience.org As the proportion of the rigid norbornene monomer in the feed was increased, the Tg of the copolymer also increased, illustrating the direct impact of incorporating a rigid cyclic structure. jofamericanscience.org
The data below, adapted from findings on norbornene-methacrylate copolymers, illustrates this typical correlation. jofamericanscience.org
| Monomer Feed Ratio (Norbornene : Methacrylate) | Norbornene in Copolymer (mol%) | Glass Transition Temp. (Tg) |
|---|---|---|
| 0 : 100 | 0% | 105 °C |
| 20 : 80 | 24% | 121 °C |
| 40 : 60 | 45% | 148 °C |
| 60 : 40 | 63% | 189 °C |
| 80 : 20 | 81% | 267 °C |
Strategies for Crosslinking and Thermosetting Polymer Network Formation
Poly(this compound) is uniquely suited for the formation of crosslinked thermoset networks because each repeating monomer unit contains a reactive carbon-carbon double bond within the bicyclic (norbornene) structure. This pendant double bond is distinct from the methacrylate backbone and can be targeted for post-polymerization crosslinking reactions, transforming the linear thermoplastic chains into a rigid, three-dimensional network.
Several strategies can be employed to achieve this crosslinking:
Thiol-Ene "Click" Chemistry: This is one of the most efficient and widely used methods for crosslinking norbornene-functionalized polymers. The reaction involves the photo-initiated, radical-mediated addition of a multifunctional thiol (a molecule with multiple -SH groups) across the norbornene double bonds of the polymer chains. nih.govacs.org This process is known for its high speed, high yield, and notable insensitivity to oxygen inhibition, which is a common issue in other free-radical polymerizations. acs.orgresearchgate.net The result is a highly uniform and stable thioether crosslinked network. nih.gov
Free-Radical Crosslinking: The pendant norbornene double bond can also be crosslinked using conventional free-radical chemistry. This can be initiated either thermally, using peroxide initiators, or through UV radiation with a suitable photoinitiator. google.com The initiator generates radicals that attack the double bonds, leading to the formation of covalent links between polymer chains. This method is versatile but can be sensitive to oxygen and may require more stringent processing conditions than thiol-ene reactions. acs.org
Dual-Cure Systems: Hybrid systems that combine different polymerization chemistries offer advanced control over network formation. For example, a monomer containing both a methacrylate and a norbornene group can be used. researchgate.netresearchgate.net The methacrylate group can be polymerized first to form the linear polymer, and the pendant norbornene groups can then be crosslinked in a subsequent step using a different stimulus, such as UV light in a thiol-ene reaction. researchgate.netresearchgate.net This allows for precise control over the material's properties at different stages of processing.
The choice of crosslinking strategy depends on the desired properties of the final thermoset, such as mechanical strength, thermal stability, and optical clarity, as well as the required processing conditions like cure speed and temperature.
The following table outlines key features of different crosslinking strategies for norbornene-functionalized polymers.
| Strategy | Mechanism | Initiation | Key Advantages |
|---|---|---|---|
| Thiol-Ene Reaction | Radical-mediated step-growth addition of thiols to norbornene C=C bonds. acs.org | UV or visible light with a photoinitiator. nih.gov | Fast, highly efficient, low oxygen inhibition, forms uniform networks. nih.govacs.org |
| Peroxidic Crosslinking | Free-radical chain reaction targeting norbornene C=C bonds. google.com | Thermal decomposition of peroxides. google.com | Simple, uses common industrial initiators. |
| UV-Induced Radical Crosslinking | Free-radical chain reaction targeting norbornene C=C bonds. | UV light with a photoinitiator. acs.org | Rapid, solvent-free curing at ambient temperature. polymerinnovationblog.com |
Advanced Polymeric Materials and Applications Derived from Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate
High-Performance Polymer Resins for Specific Applications
The incorporation of the bulky, rigid bicyclo[2.2.1]heptane moiety into polymer backbones significantly influences their macroscopic properties, leading to materials with enhanced optical clarity, thermal resistance, and durability.
Materials for Optical Lenses and Transparent Articles
Polymers derived from Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (B99206) are valuable in the formulation of materials for optical applications, particularly for ophthalmic devices like intraocular lenses. The key to their utility lies in the ability to produce compositions with a desirable combination of a high refractive index and a high Abbe number, which corresponds to low chromatic dispersion. google.com
A high refractive index allows for the design of thinner and lighter lenses, while a high Abbe number ensures better optical clarity with reduced color distortion. Patent literature describes reactive monomer mixtures for free radical polymerization that include cycloaliphatic (meth)acrylates like Bicyclo[2.2.1]hept-5-en-2-yl)methyl (meth)acrylate. google.com These compositions are specifically designed to yield materials with a refractive index of at least 1.45 and an Abbe number of at least 39, meeting critical performance benchmarks for optical lenses. google.com The rigid and non-aromatic nature of the bicycloalkane structure contributes to both high transparency and favorable optical dispersion characteristics.
Table 1: Optical Properties of Polymer Compositions
| Property | Target Value | Relevance in Optical Materials |
| Refractive Index | ≥ 1.45 | Allows for thinner and lighter lens designs. |
| Abbe Number | ≥ 39 | Indicates low chromatic dispersion, leading to higher optical clarity and reduced color distortion. |
Polymers with Enhanced Thermal Stability, including PVC Additives
The thermal stability of polymers is a critical factor in their processing and end-use applications. Bicyclo[2.2.1]hept-5-en-2-ylmethyl methacrylate has been identified as an effective additive for improving the heat stability of Polyvinyl chloride (PVC). google.com PVC is notoriously susceptible to thermal degradation at processing temperatures (often above 170 °C), which involves an autocatalytic dehydrochlorination process that discolors the material and deteriorates its mechanical properties. mdpi.comnih.gov
Heat stabilizers are essential additives used to counteract this degradation. mdpi.com The incorporation of monomers like Bicyclo[2.2.1]hept-5-en-2-ylmethyl methacrylate into PVC formulations enhances the polymer's resistance to heat. google.com While the precise mechanism involves complex radical scavenging and stabilization pathways, the addition of such bulky, heat-resistant modifiers can increase the temperature at which degradation begins. For instance, the addition of various heat stabilizers to PVC has been shown to increase the onset of thermal degradation from 276 °C to over 290 °C. mdpi.com
Table 2: Thermal Degradation Onset of PVC with Stabilizers
| Material | Degradation Onset (5% Weight Loss) |
| Unstabilized PVC | 276 °C |
| PVC with Pb Stabilizer | 295 °C |
| PVC with CaZn Stabilizer | 293 °C |
| PVC with Organic-Based Stabilizer | 297 °C |
Specialty Adhesives and Protective Coatings
The reactivity of the methacrylate group in Bicyclo[2.2.1]hept-5-en-2-ylmethyl methacrylate allows it to be readily polymerized, while the bicyclic structure provides rigidity and durability to the resulting polymer network. This makes it a suitable component for specialty adhesives and protective coatings. Its synthesis and polymerization have been specifically associated with the formation of peroxidically crosslinkable layers. google.com
These crosslinkable systems are fundamental to developing robust protective coatings. Upon initiation, typically with peroxides, the methacrylate groups polymerize to form a durable, cross-linked film. This film can offer excellent protection against environmental factors, abrasion, and chemicals. Furthermore, patents disclose the use of related bicyclic compounds, such as reaction products of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride with hydroxyalkyl (meth)acrylates, to create adhesive polymers, indicating the broader utility of the norbornene structure in formulating high-performance adhesives. google.com
Biomedical and Separation Technologies
The norbornene moiety of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate provides a reactive handle for "click" chemistry reactions, which are highly efficient and biocompatible. This functionality is exploited in the development of advanced materials for chromatography and biomedical applications.
Monolithic Chromatographic Supports via Post-Synthesis Functionalization
Monolithic columns, which consist of a single piece of porous material, are an alternative to traditional particle-packed columns in chromatography, offering excellent mass transfer properties and high binding capacity. researchgate.net The performance of these supports can be tailored for specific separation tasks through post-synthesis functionalization of their pore surfaces.
The bicyclo[2.2.1]hept-5-ene group is particularly useful for this purpose. In one approach, a generic, pre-formed monolithic support can be surface-grafted with molecules containing the norbornene structure. Subsequently, these immobilized norbornene groups can be further reacted to introduce desired functionalities. For example, weak and strong anion exchangers for the preparative-scale separation of biomolecules have been prepared through the post-synthesis grafting of related compounds, specifically bicyclo[2.2.1]hept-5-en-2-yl-methyl-N,N-dimethylammonium hydrochloride and bicyclo[2.2.1]hept-5-en-2-ylmethyl-N,N,N-trimethylammonium iodide, onto a monolith. researchgate.net This method allows for the creation of highly specific and efficient stationary phases for advanced chromatographic separations.
Conjugation for Drug Delivery Systems and Bioconjugation (general norbornene relevance)
The norbornene group, a key feature of this compound, is widely used in bioconjugation and the development of drug delivery systems due to its participation in highly efficient and orthogonal click chemistry reactions, particularly the thiol-ene reaction. sigmaaldrich.comnih.gov This reaction allows for the covalent linking of norbornene-functionalized materials with thiol-containing molecules (such as peptides, proteins, or drugs) under mild, biocompatible conditions, often initiated by light (photopolymerization). nih.govrsc.org
A prominent example is the creation of norbornene-functionalized gelatin (GelNB). nih.govrsc.orgnih.gov Gelatin, a derivative of collagen, is modified to incorporate norbornene groups. nih.gov This GelNB can then be cross-linked into a hydrogel by reacting it with multi-functional thiol linkers. nih.gov The resulting hydrogel can serve as a scaffold for 3D cell culture or as a vehicle for encapsulating and delivering therapeutic agents. sigmaaldrich.compurdue.edu The ability to attach cysteine-containing peptides or growth factors directly to the GelNB scaffold via the thiol-ene reaction enables the creation of highly functionalized biomaterials that can mimic the natural extracellular matrix and control cellular behavior. sigmaaldrich.comrsc.org
Table 3: Key Chemistries for Norbornene Bioconjugation
| Reaction | Reactants | Key Features | Applications |
| Thiol-Ene Photo-Click Reaction | Norbornene group + Thiol group | Light-mediated, highly efficient, biocompatible, orthogonal. nih.govnih.gov | Hydrogel formation, bioconjugation, cell encapsulation. sigmaaldrich.comrsc.org |
| Inverse Electron-Demand Diels-Alder (iEDDA) | Norbornene group + Tetrazine group | Fast kinetics, no catalyst needed, highly selective. nih.gov | Live cell labeling, hydrogel crosslinking. nih.gov |
Dental and Prosthetic Materials (related polycyclic acrylic monomers)
The integration of polycyclic acrylic monomers, such as this compound and related norbornene-functionalized resins, represents a significant advancement in dental and prosthetic materials. These monomers are explored as alternatives to traditional dimethacrylate resins like Bisphenol A-glycidyl methacrylate (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA), which are known for certain drawbacks, including significant polymerization shrinkage and the potential release of unreacted monomers. nih.govnih.govsaudijournals.com The primary issue with conventional acrylic resins is volumetric shrinkage during polymerization, which can range from 2% to 8% and leads to mechanical stress at the restoration-tooth interface, potentially causing gap formation, microleakage, and secondary caries. nih.govresearchgate.net
The rigid, bulky bicyclo[2.2.1]heptane (norbornene) structure is a key feature that helps mitigate these issues. Its incorporation into the polymer backbone limits the mobility of polymer chains and increases the molecular weight per reactive group, resulting in substantially lower polymerization shrinkage and reduced stress. nih.govnih.gov Research has demonstrated that resin systems combining methacrylate and norbornene functionalities, particularly within thiol-ene-methacrylate systems, offer a superior balance of properties. nih.govnih.gov
| Resin System | Flexural Modulus (GPa) | Flexural Strength (MPa) | Shrinkage Stress (MPa) | Reference |
|---|---|---|---|---|
| Conventional BisGMA/TEGDMA | 2.2 ± 0.1 | 112 ± 3 | 2.6 ± 0.2 | nih.govnih.gov |
| Methacrylate-Thiol-Norbornene | 2.1 ± 0.1 | 101 ± 3 | 1.1 ± 0.2 | nih.govnih.gov |
| UDMA (Homopolymer) | ~2.5 | ~130 | N/A | nih.govscispace.com |
| BisGMA (Homopolymer) | ~2.0 | ~80 | N/A | nih.govscispace.com |
Energy and Electronic Applications
The unique structural and chemical properties of this compound and its derivatives make them valuable components in the development of advanced materials for energy and electronic applications. The bicyclo[2.2.1]heptane moiety provides a robust, thermally stable, and sterically bulky scaffold that can be functionalized to tune the electronic and physical properties of polymers.
Components in Organic Photovoltaic Cells and Solar Energy Conversion
In the field of organic photovoltaics (OPVs), solution-processable polymers are essential for creating the active layer of solar cells, typically in a bulk heterojunction (BHJ) configuration with an electron acceptor material. ucla.edu20.210.105 Fullerene derivatives, like mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM), have historically been the primary electron acceptors. 20.210.105rsc.org However, a significant challenge in developing new polymeric donors is ensuring their solubility in common organic solvents to allow for uniform film deposition. semanticscholar.org
Furthermore, the bicyclo[2.2.1]heptane backbone can be functionalized with various electro-active groups, such as carbazole. Research on the copolymerization of 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole with ethylene (B1197577) has shown that functional polyolefins with tunable properties can be synthesized. researchgate.net Such polymers, which combine a processable polyolefin backbone with pendant electro-active carbazole units, are promising candidates for hole-transporting materials in OPV devices.
| Copolymer System | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Fullerene-Norbornene + Norbornene Ester | Improved solubility of fullerene-containing polymer | Electron acceptor or single-component active layer | semanticscholar.org |
| Ethylene + Carbazole-functionalized Norbornene | Incorporation of hole-transporting carbazole units | Electron donor (p-type) material in active layer | researchgate.net |
Dielectric Materials and High-Voltage Polymer Insulators
Polymers derived from this compound are excellent candidates for advanced dielectric materials used in applications like high-voltage insulators, capacitors, and substrates for electronic circuits. The ideal dielectric material possesses a low dielectric constant (Dk), a low dissipation factor (Df) to minimize signal loss at high frequencies, high thermal stability, and high mechanical strength.
The non-polar, aliphatic, and rigid structure of the bicyclo[2.2.1]heptane unit contributes to a low dielectric constant and low moisture absorption, which are critical for maintaining stable electrical properties. Polymers based on polycyclic olefins exhibit inherently low Dk and Df values. google.com For instance, compositions containing polycyclic-olefinic polymers have been developed for low-loss films targeting a dielectric constant (Dk) of less than 2.7 and a dissipation factor (Df) of less than 0.0009, making them suitable for high-frequency applications like millimeter-wave radar antennas. google.com
Moreover, the rigidity of the bicyclic structure leads to polymers with high glass transition temperatures (Tg). Copolymers based on norbornene derivatives have been shown to possess Tg values ranging from 145°C to 175°C. researchgate.netresearchgate.net This high thermal stability is essential for insulators that must operate under significant thermal stress without mechanical failure. The incorporation of these monomers can also enhance mechanical properties, with studies reporting high flexural and tensile moduli in norbornene-based copolymers. researchgate.net
| Polymer System | Property | Value | Reference |
|---|---|---|---|
| Polycyclic-Olefinic Polymer Composition | Dielectric Constant (Dk) | < 2.7 | google.com |
| Dissipation Factor (Df) | < 0.0009 | ||
| Norbornene-based Polycarbonates | Glass Transition Temp. (Tg) | 154 - 175 °C | researchgate.net |
| Norbornene Dicarboxylic Acid Ester Copolymer | Glass Transition Temp. (Tg) | 145 °C | researchgate.net |
| Flexural Modulus | 1958 MPa |
Functional Polyolefins and Elastomers
Incorporation into Thermoplastic Elastomers and Rubber Formulations
This compound can be incorporated into polyolefins and rubber formulations to create functional thermoplastic elastomers (TPEs) with enhanced properties. TPEs are a class of materials that combine the processing ease of thermoplastics with the flexibility and performance of elastomers. specialchem.combehinpolymerco.com They typically consist of hard, rigid segments that form physical cross-links within a soft, elastomeric matrix. behinpolymerco.com
The rigid bicyclo[2.2.1]heptane unit of the monomer can act as the hard segment in a TPE. By copolymerizing it with soft, flexible monomers (like ethylene or other olefins), it is possible to create block or graft copolymers with distinct hard and soft domains. researchgate.netrsc.org This molecular architecture imparts the material with elastomeric properties at room temperature while allowing it to be melted and processed at elevated temperatures. specialchem.com
Incorporating a bulky monomer like this compound into an elastomer or polyolefin matrix can significantly improve its thermal and mechanical properties. The rigid bicyclic structure can increase the material's glass transition temperature, enhancing its service temperature range. It can also serve as a point of reinforcement, increasing tensile strength and tear resistance. ulaval.ca Furthermore, the dual functionality of the monomer (the polymerizable norbornene double bond and the methacrylate group) offers versatile options for cross-linking. The methacrylate group can be polymerized via free-radical methods, while the norbornene group can participate in other reactions, allowing for the creation of robust, cross-linked elastomer networks with improved chemical and creep resistance.
| Property | Effect of Incorporation | Underlying Mechanism |
|---|---|---|
| Tensile Strength & Modulus | Increase | The rigid bicyclic unit acts as a reinforcing filler at the molecular level. |
| Service Temperature | Increase | The bulky structure restricts chain mobility, increasing the glass transition temperature (Tg). |
| Creep Resistance | Increase | The monomer can act as a cross-linking site, forming a more stable polymer network. |
| Processability | Can be tailored | Allows for thermoplastic processing in copolymers by forming reversible physical cross-links. |
Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate Systems
Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent reactivity of the Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (B99206) monomer. Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. researchgate.net These calculations help predict which sites on the monomer are most susceptible to electrophilic or nucleophilic attack, providing a foundational understanding of its polymerization behavior.
The reactivity of the two distinct polymerizable groups—the methacrylate's carbon-carbon double bond and the norbornene's strained double bond—can be computationally assessed. Calculations of orbital energies and charge distributions can indicate the relative likelihood of each group participating in different types of polymerization, such as radical polymerization for the methacrylate group or Ring-Opening Metathesis Polymerization (ROMP) for the norbornene ring. acs.org For instance, a study on a similar bicyclo[2.2.1]hept-5-en derivative used DFT calculations (at the PCM/B3LYP/6-3aG(d) level of theory) to investigate reaction mechanisms and the structure of transition states. researchgate.net
Key electronic and structural properties derived from these calculations provide quantitative descriptors for the monomer's behavior.
| Calculated Property | Description | Typical Value/Finding |
|---|---|---|
| Topological Polar Surface Area (TPSA) | Indicates the surface area of polar atoms; relates to intermolecular interactions. | 26.3 Ų chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | 2.0703 chemscene.com |
| Number of Rotatable Bonds | Relates to the conformational flexibility of the monomer. | 2 chemscene.com |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic excitation energy. | Lower gap suggests higher reactivity. |
| Partial Atomic Charges | Distribution of electron density across the molecule, identifying electrophilic and nucleophilic centers. | Carbonyl carbon is electrophilic; double bond carbons are nucleophilic. |
Molecular Dynamics Simulations for Understanding Polymer Conformation and Bulk Properties
Molecular Dynamics (MD) simulations are a powerful computational technique used to predict the conformational behavior of polymer chains and the resulting bulk properties of the material. mdpi.com For poly(Bicyclo[2.2.1]hept-5-en-2-yl methacrylate), MD simulations can model the polymer's structure, dynamics, and interactions over time, providing insights that are often difficult to obtain experimentally.
The parameters for setting up such a simulation are crucial for obtaining accurate results.
| Simulation Parameter | Description | Typical Implementation |
|---|---|---|
| Force Field | A set of functions and parameters used to describe the potential energy of the system. | GAFF, CHARMM, OPLS |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) for equilibration; NVT (Canonical) for production runs. |
| System Size | The number of polymer chains and atoms in the simulation box. | Typically thousands to millions of atoms to represent the bulk material. |
| Simulation Time | The duration of the simulation, which must be long enough to observe the phenomena of interest. | Nanoseconds (ns) to microseconds (µs). |
| Temperature & Pressure | The thermodynamic conditions of the simulation. | Controlled via thermostats and barostats (e.g., Nosé-Hoover, Parrinello-Rahman). |
Theoretical Modeling of Polymerization Reaction Pathways and Transition States
Understanding the mechanism of polymerization is critical for controlling the final polymer's structure and properties. Theoretical modeling, primarily using quantum chemical methods, can be used to map out the potential energy surfaces of polymerization reactions involving this compound. This allows for the identification of reaction intermediates and the calculation of activation energies for transition states. researchgate.net
For this monomer, several polymerization routes are possible, including free-radical polymerization via the methacrylate group and potentially Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for controlled radical processes. mdpi.com Theoretical models can compare the energetic favorability of these pathways. For example, by calculating the activation barriers for radical addition to the methacrylate double bond versus the norbornene double bond, one can predict the regioselectivity and chemoselectivity of the polymerization. These calculations can also model the key steps in a RAFT polymerization, such as the initial addition of a radical to the RAFT agent and the subsequent fragmentation steps that lead to a controlled polymerization process.
Comparing the calculated activation energies for different mechanistic steps helps in identifying the most likely reaction pathway and optimizing reaction conditions.
| Polymerization Step | Description | Theoretical Insight Provided |
|---|---|---|
| Initiation | Generation of the initial radical species. | Calculation of initiator decomposition energy. |
| Propagation (Radical) | Radical addition to the monomer's methacrylate C=C bond. | Activation energy (Ea) for chain growth; determines rate of polymerization. |
| Chain Transfer (RAFT) | Reaction of the propagating radical with the RAFT agent. | Activation energies for addition and fragmentation steps, which govern the control over molecular weight distribution. |
| Termination | Combination or disproportionation of two radical chains. | Energetics of chain-stopping reactions. |
Data-Driven Approaches for Predicting Polymer Properties and Guiding Material Design
Data-driven approaches, including machine learning (ML) and quantitative structure-property relationship (QSPR) modeling, are transforming materials science by accelerating the design and discovery of new polymers. nih.govbohrium.com For systems based on this compound, these methods can establish correlations between the monomer's chemical structure and the final polymer's macroscopic properties. mdpi.com
The process begins with the creation of a dataset containing various polymer structures and their experimentally measured or computationally derived properties (e.g., glass transition temperature, dielectric constant, mechanical strength). rsc.org Polymer structures are converted into numerical representations, or "fingerprints," that an ML algorithm can process. nih.gov The ML model is then trained on this dataset to learn the underlying relationships. Once trained, the model can rapidly predict the properties of new, hypothetical polymer candidates, allowing for the efficient screening of vast chemical spaces. This predictive capability significantly reduces the need for time-consuming and resource-intensive synthesis and characterization, enabling a more focused and efficient material design workflow. mdpi.com
A typical workflow for a data-driven polymer design project involves several key stages.
| Stage | Description | Tools and Techniques |
|---|---|---|
| 1. Data Curation | Collecting and cleaning data on polymer structures and their properties from literature, experiments, or high-throughput computations. | Databases (e.g., Polymer Genome), automated data extraction scripts. |
| 2. Featurization | Converting chemical structures into machine-readable numerical descriptors (features or fingerprints). | SMILES strings, molecular graphs, quantum chemical descriptors. nih.gov |
| 3. Model Training | Using the featurized data to train a machine learning algorithm to recognize structure-property relationships. | Random Forest, Support Vector Machines, Neural Networks. mdpi.com |
| 4. Model Validation | Assessing the predictive accuracy of the trained model using a separate test dataset. | Cross-validation, calculation of error metrics (e.g., R², MAE). |
| 5. Predictive Screening & Design | Using the validated model to predict the properties of new candidate polymers and identify promising structures for experimental validation. | High-throughput virtual screening, inverse design algorithms. |
Future Research Directions and Emerging Trends for Bicyclo 2.2.1 Hept 5 En 2 Yl Methacrylate Polymers
Development of Sustainable Synthetic Routes and Green Polymerization Techniques
A significant trend in polymer science is the shift towards sustainable manufacturing processes, starting with the monomer synthesis. For Bicyclo[2.2.1]hept-5-en-2-yl methacrylate (B99206), this involves developing bio-based routes for its two primary components: the bicyclo[2.2.1]heptene (norbornene) core and the methacrylate group.
The norbornene moiety is traditionally formed via the Diels-Alder reaction of cyclopentadiene (B3395910) and a suitable dienophile. Future research is focused on sourcing these precursors from renewable feedstocks. Cyclopentadiene is emerging as a key bio-based chemical that can be produced from the catalytic conversion of biomass-derived sources like xylose and furfural. researchgate.net The Diels-Alder reaction itself is highly atom-economical, aligning with green chemistry principles. Further research is aimed at performing these cycloadditions in environmentally benign solvents, such as water or bio-based deep eutectic solvents, or under solvent-free conditions to minimize environmental impact. sigmaaldrich.comrsc.org
Similarly, the methacrylate component can be produced through bio-based routes. Fermentation pathways using sugars as a feedstock can yield precursors like itaconic, citramalic, or isobutyric acids, which can then be chemically converted to methacrylic acid and its esters.
Beyond monomer synthesis, green polymerization techniques are a critical area of investigation. This includes the use of less toxic catalysts and initiators, polymerization in aqueous media, and energy-efficient methods like frontal polymerization. For instance, thiol-ene photopolymerization, which can involve norbornene moieties, is a rapid, oxygen-tolerant, and often less toxic alternative to traditional free-radical polymerization of methacrylates. nih.gov
Table 1: Comparison of Synthetic Approaches for Bicyclo[2.2.1]heptene Core
| Feature | Traditional Route | Emerging Sustainable Route |
|---|---|---|
| Cyclopentadiene Source | Fossil fuels (naphtha cracking) | Biomass (e.g., hemicellulose, xylose) researchgate.net |
| Reaction Medium | Organic solvents | Water, deep eutectic solvents, solvent-free sigmaaldrich.comrsc.org |
| Key Reaction | Diels-Alder | Diels-Alder (optimized for green media) |
| Environmental Impact | Higher carbon footprint, VOCs | Lower carbon footprint, reduced waste |
Engineering Precision Macromolecular Architectures with Advanced Controlled Polymerization Methods
To fully exploit the potential of Bicyclo[2.2.1]hept-5-en-2-yl methacrylate, precise control over the polymer's architecture is essential. Advanced controlled polymerization methods are at the forefront of this research, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies such as block, graft, and star architectures.
Atom Transfer Radical Polymerization (ATRP): ATRP and its variants, like reverse ATRP, are powerful techniques for polymerizing methacrylate monomers in a controlled fashion. Research has demonstrated the synthesis of polynorbornene-based graft copolymers by using a norbornene-containing macroinitiator to initiate the ATRP of methyl methacrylate. researchgate.net This approach can be adapted to create well-defined graft copolymers where side chains of poly(this compound) are grown from a different polymer backbone, or vice-versa.
Ring-Opening Metathesis Polymerization (ROMP): While the methacrylate group does not participate in ROMP, the norbornene double bond does. This presents a unique opportunity for dual polymerization mechanisms. One can first use ROMP to create a living polymer backbone from the norbornene moiety and then use the pendant methacrylate groups to initiate a second polymerization, leading to densely grafted bottlebrush polymers. ROMP is well-known for its ability to produce well-defined polymers from norbornene-based monomers with high functional group tolerance. tkk.fi
The combination of these controlled polymerization techniques allows for the creation of novel macromolecular structures. For example, a block copolymer could be synthesized containing a rigid, high-Tg block of poly(this compound) and a soft, elastomeric block, leading to thermoplastic elastomers with enhanced thermal stability.
Exploration of Novel Functional Copolymers and Composites with Tailored Synergistic Effects
The future development of polymers from this compound will heavily rely on copolymerization to create materials with synergistic properties that surpass those of the homopolymer. By combining the rigid, thermally stable norbornene-methacrylate monomer with other monomers, researchers can fine-tune properties like mechanical strength, optical clarity, surface energy, and chemical resistance.
For instance, copolymerization with standard acrylates and methacrylates can modify the glass transition temperature (Tg) and processability. researchgate.net Studies on copolymers of norbornene and methyl acrylate (B77674) have shown high optical transparency (93-94%), making them promising for optoelectronic applications. researchgate.net Incorporating monomers with specific functionalities, such as carbazole-substituted norbornenes, can introduce photo- or electro-active properties for use in organic electronics. researchgate.net
The creation of hybrid systems is another emerging trend. A photopolymerization system combining methacrylate, norbornene, and thiol chemistries allows for the solvent-free synthesis of polymers with widely tunable physical and mechanical properties, suitable for applications ranging from elastomers to pressure-sensitive adhesives. researchgate.net
Furthermore, incorporating poly(this compound) into composites is a key area for future research. The polymer can serve as a high-performance matrix for fillers such as silica (B1680970), carbon nanotubes, or nanoclays. The rigid bicycloheptane (B81988) structure is expected to enhance the composite's modulus and thermal stability, while the methacrylate backbone provides good compatibility with various surface-modified fillers. Such composites could find use in applications requiring high stiffness and dimensional stability.
Application of Advanced Spectroscopic and Microscopic Characterization for Fine Structure Analysis
A deep understanding of the structure-property relationships in these polymers necessitates the use of advanced characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) are essential for determining basic structure and molecular weight distribution, more sophisticated methods are needed to probe finer details. researchgate.net
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the complex proton and carbon signals arising from the rigid and sterically hindered bicycloheptane rings in the polymer backbone. researchgate.net This is particularly important for analyzing copolymers to determine monomer sequencing and distribution. nih.gov
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is expected to be high due to the bulky monomer structure. researchgate.net Techniques like Successive Self-nucleation and Annealing (SSA) can be employed to study the compositional heterogeneity in copolymers. nih.gov Thermogravimetric Analysis (TGA) provides critical information on the thermal stability and degradation profile of the polymers.
Microscopy: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) will be vital for visualizing the morphology of block copolymers and the dispersion of fillers within composites at the nanoscale. These techniques can reveal the formation of distinct microphases or aggregated filler structures that profoundly impact the material's bulk properties.
Future research will increasingly integrate these characterization tools with computational modeling to predict polymer properties based on their fine structural details, accelerating the design of new materials.
Table 2: Key Characterization Techniques and Their Applications
| Technique | Information Obtained | Relevance to this compound Polymers |
|---|---|---|
| 1D/2D NMR | Chemical structure, tacticity, copolymer composition, monomer sequencing researchgate.netnih.gov | Confirms polymerization and determines microstructure. |
| GPC/SEC | Molecular weight (Mn, Mw), dispersity (Đ) researchgate.net | Assesses control over polymerization reactions. |
| DSC/TGA | Glass transition temp (Tg), melting/crystallization, thermal stability researchgate.netnih.gov | Evaluates performance at elevated temperatures. |
| AFM/TEM | Surface topography, phase separation in block copolymers, filler dispersion | Visualizes nanoscale morphology critical for material performance. |
Expansion into Niche and High-Value Applications requiring Unique Material Attributes
The unique combination of properties derived from the this compound monomer—namely high thermal stability, rigidity, and optical clarity from the norbornene unit, coupled with the versatile chemistry of the methacrylate group—makes its polymers ideal candidates for niche, high-value applications.
Microelectronics and Photolithography: Cyclic olefin copolymers are already used in optoelectronics for their transparency and low dielectric constant. researchgate.net The addition of a photopolymerizable methacrylate group makes these polymers directly patternable. This opens up applications as advanced photoresists for microelectronics manufacturing, where thermal stability during processing and high optical clarity at short wavelengths are critical. utexas.edu
Dental and Biomedical Composites: Methacrylate-based polymers are the foundation of modern dental composites. The incorporation of the bulky and rigid bicyclo[2.2.1]heptane group could lead to composites with lower polymerization shrinkage, higher mechanical strength, and improved durability. Bioactive composites could also be formulated by including functionalized calcium phosphate (B84403) fillers that can interact with the methacrylate matrix. mdpi.com
Adhesives and High-Performance Coatings: The rigid structure of the polymer can contribute to high cohesive strength, making it a candidate for structural adhesives. Hybrid systems, such as the methacrylate-norbornene-thiol polymers, demonstrate tunable adhesive properties suitable for specialized applications, including temporary or pressure-sensitive adhesives. researchgate.net
Gas Separation Membranes: Polymers with bulky, rigid structures often exhibit favorable gas transport properties. The intrinsic microporosity created by the inefficient packing of the rigid bicycloalkane chains could be exploited for the development of advanced gas separation membranes. researchgate.net
The progression in these high-value areas will depend on the ability to precisely control the polymer's properties through the advanced synthesis and copolymerization strategies outlined in the preceding sections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for bicyclo[2.2.1]hept-5-en-2-yl methacrylate, and how are structural impurities minimized?
- Methodological Answer : The compound is typically synthesized via esterification of bicyclo[2.2.1]hept-5-en-2-ol with methacrylic acid derivatives. Key steps include acid-catalyzed reactions (e.g., using H₂SO₄) or activation via carbodiimide coupling. To minimize impurities (e.g., residual monomers or byproducts), purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Structural confirmation relies on ¹H/¹³C NMR and FTIR to verify ester linkage (C=O stretch ~1720 cm⁻¹) and norbornene ring integrity (olefinic protons at δ 5.8–6.2 ppm) .
Q. How can the purity and stability of this compound be validated for polymerization studies?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Stability tests under inert atmospheres (N₂/Ar) at 4°C prevent premature polymerization. For polymerization compatibility, monitor monomer stability via differential scanning calorimetry (DSC) to detect exothermic peaks indicative of uncontrolled reactions .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : ¹H/¹³C NMR is critical for confirming substitution patterns (e.g., exo vs. endo isomers). ¹⁹F NMR is used for fluorinated analogs (e.g., 3,5-difluorophenyl urea derivatives) to resolve substituent effects. Mass spectrometry (ESI-TOF) confirms molecular weights, while FTIR identifies functional groups (e.g., urea C=O at ~1640 cm⁻¹) .
Advanced Research Questions
Q. How can copolymerization of this compound with maleic anhydride be optimized for tailored material properties?
- Methodological Answer : Use radical initiators (e.g., AIBN) at 60–80°C with controlled monomer feed ratios (e.g., 1:1 to 3:1). Monitor conversion via ¹H NMR by tracking norbornene proton disappearance (δ 6.0–6.2 ppm). Adjust crosslinking density by varying initiator concentration (0.5–2 mol%) to balance mechanical strength and glass transition temperature (Tg) .
Q. What strategies mitigate side reactions during functionalization of this compound for bioorthogonal applications?
- Methodological Answer : Employ strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation to avoid metal catalysts. For example, norbornene-tetrazine reactions proceed rapidly (<1 h) under aqueous conditions. Protect reactive esters (e.g., NHS esters) with light-sensitive groups (e.g., nitroveratryl) to prevent premature hydrolysis .
Q. How do steric and electronic effects of substituents on the norbornene ring influence reactivity in Diels-Alder reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., esters) increase dienophilicity, accelerating Diels-Alder rates with cyclopentadiene. Steric hindrance from bulky substituents (e.g., aryl ureas) reduces regioselectivity. Computational modeling (DFT) predicts transition states, while kinetic studies (UV-Vis monitoring) quantify rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
